4-bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol
Description
4-Bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol is a Schiff base ligand characterized by a bromophenol core and an imine-linked aryl group substituted with a hydroxy-C-methylcarbonimidoyl moiety. Schiff bases like this are typically synthesized via condensation of aldehydes with amines and serve as versatile ligands for metal complexes due to their chelating properties .
Properties
IUPAC Name |
4-bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10(18-20)11-2-5-14(6-3-11)17-9-12-8-13(16)4-7-15(12)19/h2-9,19-20H,1H3/b17-9?,18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTZVIGMGMUNLH-LCDCKDETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00855673 | |
| Record name | (6Z)-4-Bromo-6-({4-[(1E)-N-hydroxyethanimidoyl]anilino}methylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793688-23-0 | |
| Record name | (6Z)-4-Bromo-6-({4-[(1E)-N-hydroxyethanimidoyl]anilino}methylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00855673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]aniline under reflux conditions. The reaction is carried out in an ethanol solution, and the product is obtained through slow evaporation of the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of 4-bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Halogen and Nitro Substituents
Key Compounds :
- 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol (): Features a fluorine and nitro group on the aryl ring, enhancing electron-withdrawing effects. The C=N bond length is 1.29–1.41 Å, typical for Schiff bases .
- 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol (): Substituted with bromo and chloro groups, leading to a monoclinic crystal system (space group P2₁/c) with an R factor of 0.032 .
Crystallographic Comparison :
Key Observations :
Analogues with Hydroxy and Alkyl Substituents
Key Compounds :
- 4-Bromo-2-[(E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl]phenol (HL1) (): Contains a hydroxyethyl group, enabling additional hydrogen bonding. Used in Mn(II), Fe(III), and Cr(III) complexes with antitumor activity .
- 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate (): Methoxy groups enhance solubility, while intramolecular O–H⋯O hydrogen bonds stabilize the structure .
Thiol- and Sulfur-Containing Analogues
Key Compounds :
- 4-Bromo-2-[(E)-(2-{2-[(2-{[(E)-5-bromo-2-hydroxybenzylidene]amino}phenyl)sulfanyl]ethylsulfanyl}phenyl)iminomethyl]phenol (): Contains disulfide linkages, forming a monoclinic lattice (P2₁/c) with a = 13.9124 Å and Z = 2 .
- 4-Bromo-2-{(E)-[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol (): Thiol groups enhance metal-binding versatility, particularly for Cu(II) and Zn(II) .
Structural Insights :
Biological Activity
4-Bromo-2-[[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]iminomethyl]phenol is a synthetic organic compound notable for its complex structure, which includes bromine, hydroxyl, and imine functional groups. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Chemical Structure and Properties
The chemical formula of this compound is , and it features a bromine atom and an imine group that contribute to its reactivity and binding capabilities with biological targets. The compound's structure allows for intramolecular hydrogen bonding, enhancing its stability and potential efficacy in biological systems.
Synthesis
The synthesis typically involves the reaction of 4-bromo-2-hydroxybenzaldehyde with 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]aniline under reflux conditions in ethanol. This method yields a high purity product, crucial for subsequent biological evaluations.
Anti-Cancer Properties
Research indicates that compounds similar to this compound exhibit significant anti-cancer activity. For instance, studies have shown that related phenolic compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Anti-Inflammatory Effects
In addition to anti-cancer properties, the compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in diseases characterized by chronic inflammation, such as arthritis .
The mechanism of action of this compound involves its interaction with specific molecular targets. The compound's ability to form hydrogen bonds allows it to interact effectively with proteins and nucleic acids, potentially altering their functions and leading to therapeutic effects.
Study on Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored the anti-cancer potential of related phenolic compounds. The results demonstrated that these compounds could inhibit tumor growth in vivo, suggesting that this compound may share similar properties .
Inflammation Model Study
In a model of acute inflammation, a derivative of this compound was shown to significantly reduce edema formation in animal models. The study concluded that this class of compounds could be developed further as therapeutic agents for inflammatory diseases .
Comparative Analysis
Q & A
Q. Table 1. Key Synthetic Parameters
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Ethanol (>95%) | Maximizes imine formation |
| Temperature | 70°C | Reduces side products |
| Catalyst | 0.1 M acetic acid | Accelerates reaction 2x |
| Purification | Recrystallization (EtOH/HO) | Purity >98% (HPLC) |
Q. Table 2. Spectroscopic Signatures
| Technique | Key Peaks | Assignment |
|---|---|---|
| NMR (DMSO) | δ 8.3 (s, 1H, CH=N) | Imine proton |
| FTIR | 1635 cm | C=N stretch |
| UV-Vis | λ 320 nm | π→π* transition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
